3-Methyl-4-phenoxy-[1,2]oxazolo[5,4-d]pyrimidine
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Overview
Description
3-Methyl-4-phenoxy-[1,2]oxazolo[5,4-d]pyrimidine is a heterocyclic compound that belongs to the oxazolo[5,4-d]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-phenoxy-[1,2]oxazolo[5,4-d]pyrimidine typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives with pyrimidine rings .
Industrial Production Methods
Industrial production of oxazolo[5,4-d]pyrimidines, including this compound, often employs large-scale cyclization reactions using efficient and cost-effective reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of these processes .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-phenoxy-[1,2]oxazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[5,4-d]pyrimidine N-oxides, while reduction can produce reduced derivatives with altered electronic properties .
Scientific Research Applications
3-Methyl-4-phenoxy-[1,2]oxazolo[5,4-d]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antiviral, and immunosuppressive properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-4-phenoxy-[1,2]oxazolo[5,4-d]pyrimidine involves its interaction with molecular targets such as kinases and other enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby interfering with their normal function. This inhibition can lead to various biological effects, including the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-Methyl-4-phenoxy-[1,2]oxazolo[5,4-d]pyrimidine can be compared with other similar compounds, such as:
Oxazolo[5,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar fused ring system but with a pyrazole ring instead of an oxazole ring, resulting in different reactivity and biological activity.
The uniqueness of this compound lies in its specific substituents and the resulting properties, which make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-methyl-4-phenoxy-[1,2]oxazolo[5,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-8-10-11(13-7-14-12(10)17-15-8)16-9-5-3-2-4-6-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRORRWAWOALHJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=NC=N2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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